molecular formula C23H18N4O2S B15043142 (2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15043142
M. Wt: 414.5 g/mol
InChI Key: UPUJCSGQZQMCKY-RGVLZGJSSA-N
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Description

2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of pyrazole, thiazole, and benzimidazole rings, making it a subject of interest in various fields of scientific research. The presence of these rings imparts significant biological and chemical properties to the compound, making it a potential candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include acetyl chloride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL: A simpler pyrazole derivative with similar structural features.

    6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE: A thiazole-benzimidazole compound with related chemical properties.

Uniqueness

2-[(E)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

(2E)-2-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H18N4O2S/c1-13-9-18-19(10-14(13)2)27-22(29)20(30-23(27)24-18)11-17-12-26(15(3)28)25-21(17)16-7-5-4-6-8-16/h4-12H,1-3H3/b20-11+

InChI Key

UPUJCSGQZQMCKY-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CN(N=C4C5=CC=CC=C5)C(=O)C)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C(=O)C)SC3=N2

Origin of Product

United States

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